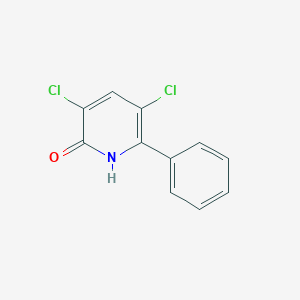

3,5-Dichloro-6-phenylpyridin-2(1H)-one

Description

Properties

Molecular Formula |

C11H7Cl2NO |

|---|---|

Molecular Weight |

240.08 g/mol |

IUPAC Name |

3,5-dichloro-6-phenyl-1H-pyridin-2-one |

InChI |

InChI=1S/C11H7Cl2NO/c12-8-6-9(13)11(15)14-10(8)7-4-2-1-3-5-7/h1-6H,(H,14,15) |

InChI Key |

RTZSDHOGEQCGMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C(=O)N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Pyridin-2-one Derivatives

A common approach to prepare 3,5-dichloro-2-pyridone derivatives involves direct chlorination of pyridin-2-one or its hydroxylated precursors using chlorine-releasing agents.

- Starting Material: 6-hydroxynicotinic acid or 2-pyridone derivatives.

- Chlorinating Agents: Alkali or alkaline earth metal hypochlorites (e.g., sodium hypochlorite, potassium hypochlorite) are preferred for their controlled chlorine release and mild reaction conditions.

- Reaction Conditions:

- Aqueous medium with hypochlorite concentration between 5-25% (preferably 8-14%).

- Temperature maintained between 0 and 40 °C, ideally below 10 °C to avoid over-chlorination.

- pH controlled between 7 and 12, preferably 8-11.

- Yields: Generally over 70%, with good purity suitable for further transformations.

- Isolation: The product is isolated by filtration or extraction and can be recrystallized from solvents such as water, ethyl acetate, or toluene.

This method is described in EP0206293A2, which emphasizes a simple, cost-effective, and scalable process for 3,5-dichloro-2-pyridone synthesis, a close analog to the target compound.

Introduction of the Phenyl Group at the 6-Position

The phenyl substituent at the 6-position is typically introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, starting from chlorinated pyridine or pyridone intermediates.

- Starting Material: 2,6-dichloropyridin-2(1H)-one or related chloropyridine derivatives.

- Reagents: Phenylboronic acid or substituted phenylboronic acids.

- Catalysts: Pd(OAc)2 with triphenylphosphine (PPh3) or other phosphine ligands.

- Base: Sodium carbonate (Na2CO3) aqueous solution.

- Solvent: Tetrahydrofuran (THF) or mixed aqueous-organic solvents.

- Conditions: Reflux under nitrogen atmosphere for 3-6 hours.

- Purification: Column chromatography using petroleum ether/dichloromethane mixtures.

- Yields: Moderate to good yields (typically 60-80%).

This method is supported by recent synthetic studies on pyridine derivatives, where 2,6-dichloropyridines were selectively coupled with phenylboronic acids to yield 6-phenyl-substituted pyridin-2-ones.

Detailed Data Table of Preparation Steps

Research Findings and Analysis

- The chlorination step using hypochlorites is advantageous due to its environmental friendliness, mild conditions, and high selectivity, minimizing by-products and degradation.

- Suzuki coupling is a robust and widely used method for introducing aryl groups on heterocycles, providing good yields and functional group tolerance.

- The alternative hydrogenation-cyclization route offers a green and efficient synthesis of chloropyridine intermediates but requires careful control of reaction parameters and catalyst choice.

- Purification by recrystallization or chromatography ensures high purity, critical for subsequent applications in agrochemical or pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-6-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The phenyl group can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridinones can be formed.

Reduction Products: The corresponding alcohol or diol.

Oxidation Products: The corresponding carboxylic acid or diketone.

Scientific Research Applications

3,5-Dichloro-6-phenylpyridin-2(1H)-one has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-6-phenylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms and the phenyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

A comparative analysis of 3,5-Dichloro-6-phenylpyridin-2(1H)-one with analogous compounds reveals key differences in substituent placement, ring type, and functional groups:

| Compound Name | Molecular Formula | Ring Type | Substituents | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₁H₇Cl₂NO | Pyridinone | Cl (3,5), Ph (6) | Two chlorines, one phenyl, one ketone |

| 5-Chloro-6-phenylpyridazin-3(2H)-one | C₁₀H₇ClN₂O | Pyridazinone | Cl (5), Ph (6) | One chlorine, two adjacent nitrogens |

| 2,3-Dihydroquinazolin-4(1H)-one | C₈H₈N₂O | Quinazolinone | Benzodioxole (MHY2251 derivative) | Fused benzene and pyrimidine rings |

Key Observations :

- The pyridinone core of the target compound differs from pyridazinones (two nitrogens) and quinazolinones (fused rings), leading to distinct electronic environments .

Spectroscopic Data (Hypothetical Analysis)

- 1H NMR : The aromatic protons of the phenyl group (position 6) would resonate near δ 7.2–7.6 ppm, while the NH proton (position 1) might appear as a broad singlet near δ 12 ppm due to hydrogen bonding .

- 13C NMR : The carbonyl carbon (C2) would likely resonate near δ 160–165 ppm, with chlorine-substituted carbons (C3, C5) deshielded to δ 125–135 ppm .

Research Findings and Implications

- This property could make it a candidate for catalysis or coordination chemistry.

- Crystallographic Analysis : Tools like SHELXL () are critical for resolving the stereoelectronic effects of chlorine and phenyl substituents in such compounds, enabling precise structural determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.